molecular formula C7H7BF2O2S B13462616 (4-((Difluoromethyl)thio)phenyl)boronic acid

(4-((Difluoromethyl)thio)phenyl)boronic acid

Cat. No.: B13462616
M. Wt: 204.01 g/mol
InChI Key: RVGSQALTUKOJSD-UHFFFAOYSA-N
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Description

(4-((Difluoromethyl)thio)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2S and a molecular weight of 204.002 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a difluoromethylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of aryl halides using diboron reagents under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of boronic acids, including (4-((Difluoromethyl)thio)phenyl)boronic acid, often employs continuous flow processes to enhance efficiency and yield. These methods leverage automated systems for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-((Difluoromethyl)thio)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, boranes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-((Difluoromethyl)thio)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((Difluoromethyl)thio)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((Difluoromethyl)thio)phenyl)boronic acid is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity .

Biological Activity

(4-((Difluoromethyl)thio)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and applications in imaging techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. For instance, a study reported that certain boronic acid derivatives exhibited significant cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the inhibition of proteasome activity, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

A detailed investigation into the cytotoxic effects of boronic acid derivatives revealed that compounds similar to this compound displayed IC50 values in the micromolar range against lung cancer cell lines (H520 and H1299). Specifically, compounds tested showed IC50 values of 10.1 μM and 10.5 μM, indicating potent growth inhibition .

CompoundCell LineIC50 (μM)
4aH52010.4
4aH12999.98
4hH52010.2
4hH129911.1

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that boronic acids can exhibit moderate antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

In Vitro Studies

In vitro studies have demonstrated that related boronic acids possess significant activity against various pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) for these compounds was found to be lower than that of established antibiotics like AN2690, suggesting a promising alternative for treating infections .

PathogenMIC (µg/mL)
Candida albicans100
Aspergillus niger100
Bacillus cereus<50

The biological activity of this compound may be attributed to its ability to interact with specific biomolecules through reversible covalent bonding. This interaction can disrupt normal cellular processes, leading to cell death or inhibition of pathogen growth.

Imaging Applications

The compound has also been explored for use in imaging techniques such as positron emission tomography (PET). Its unique chemical structure allows it to serve as a contrast agent, enabling visualization of biological processes in vivo. Studies have shown that boron-containing compounds can enhance imaging contrast due to their favorable pharmacokinetic properties .

Properties

Molecular Formula

C7H7BF2O2S

Molecular Weight

204.01 g/mol

IUPAC Name

[4-(difluoromethylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BF2O2S/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4,7,11-12H

InChI Key

RVGSQALTUKOJSD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)SC(F)F)(O)O

Origin of Product

United States

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